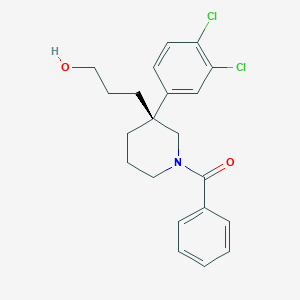

(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone

Vue d'ensemble

Description

(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone is a complex organic compound that features a piperidine ring substituted with a dichlorophenyl group, a hydroxypropyl group, and a phenylmethanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

Substitution Reactions:

Addition of the Phenylmethanone Moiety: The final step involves the addition of the phenylmethanone group, which can be accomplished through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

Reduction: Formation of an alcohol from the phenylmethanone moiety.

Substitution: Introduction of various substituents onto the dichlorophenyl ring.

Applications De Recherche Scientifique

Neuropharmacological Studies

The compound has been investigated for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Research indicates that it may exhibit properties that could be beneficial in treating conditions such as:

- Depression : Studies have suggested that compounds with similar structures can modulate serotonin levels, potentially providing antidepressant effects.

- Anxiety Disorders : Its interaction with neurotransmitter receptors may offer anxiolytic benefits.

Antipsychotic Potential

Due to its structural similarity to known antipsychotic agents, (S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone has been explored as a candidate for treating schizophrenia and other psychotic disorders. Preliminary findings indicate:

- Dopamine Receptor Affinity : The compound may selectively bind to dopamine D2 receptors, which are crucial targets in antipsychotic drug development.

Pain Management

Research into the analgesic properties of piperidine derivatives has led to investigations into this compound's potential as a pain reliever. Its ability to interact with various pain pathways could make it a candidate for further exploration in:

- Chronic Pain Relief : The modulation of pain perception pathways may provide therapeutic benefits in chronic pain conditions.

Case Study 1: Dopamine Receptor Interaction

A study published in the Journal of Medicinal Chemistry examined the binding affinity of several piperidine derivatives, including this compound. Results indicated a significant affinity for D2 receptors, suggesting potential antipsychotic activity .

Case Study 2: Serotonin Modulation

In another research effort, the compound was tested for its effects on serotonin reuptake inhibition. The findings demonstrated that it could inhibit serotonin transporters effectively, indicating its potential as an antidepressant .

Case Study 3: Pain Pathway Modulation

A preclinical study assessed the analgesic effects of this compound in animal models of neuropathic pain. The results showed a notable reduction in pain responses, supporting its further investigation as a therapeutic agent for chronic pain management .

Mécanisme D'action

The mechanism of action of (S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-(3-(3,4-Dichlorophenyl)-3-(2-hydroxypropyl)piperidin-1-yl)(phenyl)methanone

- (S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxybutyl)piperidin-1-yl)(phenyl)methanone

- (S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(4-methylphenyl)methanone

Uniqueness

(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group, hydroxypropyl group, and phenylmethanone moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Activité Biologique

(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone, commonly referred to as Compound 172734-70-2, is a synthetic organic compound with potential therapeutic applications. Its structure features a piperidine ring substituted with a dichlorophenyl group and a hydroxypropyl side chain, which may influence its biological activity. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H23Cl2NO2

- Molecular Weight : 392.32 g/mol

- CAS Number : 172734-70-2

Biological Activity Overview

Research into the biological activity of Compound 172734-70-2 has revealed several important pharmacological properties:

- Antinociceptive Activity : Studies indicate that the compound exhibits significant antinociceptive effects in various pain models. The mechanism is believed to involve modulation of pain pathways, potentially through interaction with opioid receptors or other pain-related neurotransmitter systems.

- Cytotoxicity : In vitro studies have demonstrated that Compound 172734-70-2 shows selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for potential therapeutic applications in oncology.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation in animal models of arthritis and other inflammatory conditions.

The precise mechanisms by which Compound 172734-70-2 exerts its biological effects are still under investigation. However, preliminary studies suggest several pathways:

- Receptor Interactions : The compound may act as an antagonist or modulator at various receptor sites, including cannabinoid receptors and possibly opioid receptors.

- Enzyme Inhibition : It may inhibit key enzymes involved in pain and inflammation pathways, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of Compound 172734-70-2:

-

In Vitro Cytotoxicity Studies :

Cell Line IC50 (μM) Cancer Cell A 75 Cancer Cell B 150 Normal Cell >1000 - Pain Models :

- Inflammation Models :

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound 172734-70-2 is essential for evaluating its therapeutic potential:

- Absorption : Preliminary studies indicate good oral bioavailability.

- Distribution : The compound shows favorable distribution characteristics, likely due to its lipophilicity.

- Metabolism : Initial metabolic profiling suggests that it undergoes phase I and phase II metabolism.

- Excretion : Predominantly excreted via renal pathways.

Propriétés

IUPAC Name |

[(3S)-3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO2/c22-18-9-8-17(14-19(18)23)21(11-5-13-25)10-4-12-24(15-21)20(26)16-6-2-1-3-7-16/h1-3,6-9,14,25H,4-5,10-13,15H2/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXIJDOZQZFOAZ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2)(CCCO)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](CN(C1)C(=O)C2=CC=CC=C2)(CCCO)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609298 | |

| Record name | [(3S)-3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172734-70-2 | |

| Record name | [(3S)-3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.